molecular formula C21H30O3 B1257921 Tetrahydrofurospongin-2

Tetrahydrofurospongin-2

Cat. No.: B1257921
M. Wt: 330.5 g/mol
InChI Key: GUCJAPKUQUQDNJ-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofurospongin-2 is a furanoterpene isolated from marine sponges of the genus Spongia, particularly S. officinalis. Its molecular formula is C21H30O3 (molecular weight: 330.46 g/mol), featuring a furan ring system with additional hydrogenation and hydroxylation patterns that distinguish it from other members of the furospongin family . The compound’s stereochemistry and functional groups, such as hydroxyl and ketone moieties, have been elucidated through UV, IR, and <sup>1</sup>H NMR analyses .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(4S,8R)-1,11-bis(furan-3-yl)-4,8-dimethylundecan-6-one

InChI

InChI=1S/C21H30O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-12,15-18H,3-8,13-14H2,1-2H3/t17-,18+

InChI Key

GUCJAPKUQUQDNJ-HDICACEKSA-N

Isomeric SMILES

C[C@H](CCCC1=COC=C1)CC(=O)C[C@@H](C)CCCC2=COC=C2

Canonical SMILES

CC(CCCC1=COC=C1)CC(=O)CC(C)CCCC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Furanoterpenes

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Tetrahydrofurospongin-2 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C21H30O3 330.46 Fully saturated furan ring, hydroxyl group at C-11 Spongia officinalis
Furospongin-2 C21H28O3 328.44 α,β-unsaturated ketone; ∆<sup>12,13</sup> double bond Spongia officinalis
Isofurospongin-2 C21H28O3 328.44 Isomeric configuration at C-13; unsaturated side chain Spongia officinalis
Dihydrofurospongin-2 C21H30O3 330.46 Partially hydrogenated ∆<sup>12,13</sup> bond; hydroxyl at C-11 Spongia officinalis
Irciformonin B C22H32O5 376.48 Epoxy group at C-7/C-8; additional oxygenation Ircinia formosana
Key Observations:

Hydrogenation Patterns :

  • This compound is distinguished by full saturation of the furan ring and side chain, unlike Furospongin-2, which retains an α,β-unsaturated ketone .
  • Dihydrofurospongin-2 shares the same molecular formula as this compound but differs in the position of hydrogenation (partial saturation at ∆<sup>12,13</sup> vs. full saturation) .

Stereochemical Variations :

  • Isofurospongin-2 is an isomer of Furospongin-2, with a distinct configuration at C-13 confirmed via <sup>1</sup>H NMR and Mosher ester analysis .
  • This compound’s stereochemistry at C-11 (R configuration) was resolved using Mosher’s method, a technique also applied to nitenin derivatives .

Functional Group Diversity :

  • Irciformonin B, isolated from Ircinia formosana, contains an epoxy group and additional oxygen atoms, contributing to its higher molecular weight and distinct bioactivity compared to Spongia-derived compounds .

Analytical and Spectroscopic Differentiation

  • UV/IR Spectroscopy :
    • Furospongin-2 and Isofurospongin-2 exhibit similar UV spectra due to their α,β-unsaturated ketones, but IR spectra reveal differences in hydroxyl stretching vibrations (~3400 cm<sup>-1</sup>) for this compound .
  • LC–MS/MS Fragmentation: this compound (C21H30O3) and Dihydrofurospongin-2 produce diagnostic ions at m/z 135, characteristic of furanoterpene backbones. However, their fragmentation patterns differ due to hydrogenation levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofurospongin-2
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurospongin-2

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